![molecular formula C25H21N3O B2484543 3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide CAS No. 539807-99-3](/img/structure/B2484543.png)

3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

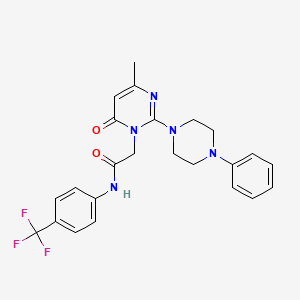

3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide, also known as DPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPB is a heterocyclic compound that belongs to the benzimidazole family and has a pyrrolo ring fused to it. In

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Pyrazolines, including derivatives like the compound , have garnered interest due to their confirmed biological and pharmacological activities. Reports suggest that pyrazolines exhibit antibacterial properties . Additionally, some studies have indicated antifungal effects . These activities make them promising candidates for further investigation in the context of infectious diseases.

Antioxidant Properties

Oxidative stress plays a crucial role in various diseases. Pyrazolines, including the compound , have been investigated for their antioxidant activities. These compounds may help counteract free radicals and reactive oxygen species (ROS) that contribute to cellular damage . Assessing the antioxidant potential of this compound could provide valuable insights.

Neurotoxicity and Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is a critical enzyme involved in neurotransmission. Inhibition of AchE can lead to behavioral changes and impaired movement. The compound “3,4-dimethyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide” could potentially affect AchE activity in the nervous system . Investigating its impact on AchE and associated behavioral parameters would be informative.

Molecular Simulation Studies

In silico studies can provide insights into the binding interactions of compounds. A molecular simulation study revealed that compound 13 (a pyrazoline derivative) exhibited potent in vitro antipromastigote activity. It interacted favorably with the active site of LmPTR1, a potential drug target . Such computational analyses enhance our understanding of the compound’s mechanisms.

CDK2 Inhibition for Cancer Treatment

Although not directly related to the compound , CDK2 inhibition is an appealing target for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential CDK2 inhibitors . While this specific compound’s CDK2 inhibitory activity remains unexplored, it could be an interesting avenue for future research.

Propiedades

IUPAC Name |

3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-22(18-11-5-3-6-12-18)23(24(29)26-19-13-7-4-8-14-19)28-21-16-10-9-15-20(21)27(2)25(17)28/h3-16H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHJMKSHNRPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N(C3=CC=CC=C3N2C(=C1C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)

![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)

![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)